molecular formula C16H11BrN6O B2518297 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 931931-47-4

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2518297
CAS No.: 931931-47-4
M. Wt: 383.209
InChI Key: RLUAHVRPFCWDHY-UHFFFAOYSA-N
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Description

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of oxadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The triazole ring can be introduced via azide-alkyne cycloaddition, often referred to as the “click” reaction, which is catalyzed by copper(I) ions .

Industrial Production Methods

Industrial production methods for such compounds often rely on optimizing reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is unique due to its combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUAHVRPFCWDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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